![molecular formula C18H19FN2OS2 B6491557 2-{[(2-fluorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1326840-09-8](/img/structure/B6491557.png)
2-{[(2-fluorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would include a thiophene ring fused to a pyrimidine ring, with a pentyl (5-carbon) chain and a fluorophenylmethylsulfanyl group attached.Chemical Reactions Analysis
Thieno[3,2-d]pyrimidines can undergo a variety of chemical reactions. For example, they can be transformed into pyrido[2,3-d]pyrimidin-5-one derivatives when heated under reflux with MeONa in BuOH, acylated with carboxylic anhydrides or acid chlorides .Scientific Research Applications
- Notably, some of these compounds exhibited significant antimycobacterial activity, with compounds 13b and 29e showing very good efficacy (MIC in the range of 6–8 μM). Importantly, they were found to be non-cytotoxic against human cell lines .
- While trifluoroethyl thioether derivatives have excellent bioactivity, flupentiofenox is the first commercially available trifluoroethyl thioether acaricide. Further studies could investigate the acaricidal potential of related compounds .
Antitubercular Activity
Acaricidal Properties
Synthesis of Novel Substituted Thieno[2,3-d]pyrimidine-4-carboxylic Acids
Future Directions
Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidines, a class of compounds to which it belongs, have been found to exhibit diverse biological activities . They have been reported to have antimicrobial, antifungal, analgesic, anti-inflammatory, anticancer, and antioxidant properties .
Mode of Action
Thieno[3,2-d]pyrimidines have been reported to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure and functional groups present in the compound.
Biochemical Pathways
Given the diverse biological activities of thieno[3,2-d]pyrimidines, it can be inferred that multiple pathways could be affected . The downstream effects would depend on the specific targets and mode of action of the compound.
Result of Action
Given the reported biological activities of thieno[3,2-d]pyrimidines, it can be inferred that the compound could have significant effects at the molecular and cellular levels .
properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2OS2/c1-2-3-6-10-21-17(22)16-15(9-11-23-16)20-18(21)24-12-13-7-4-5-8-14(13)19/h4-5,7-9,11H,2-3,6,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZJDELSZMRXRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-fluorobenzyl)thio)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one |
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